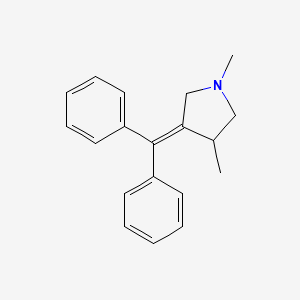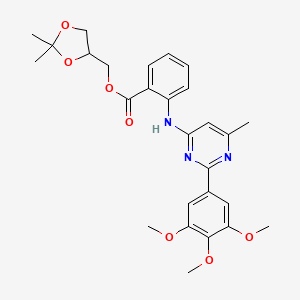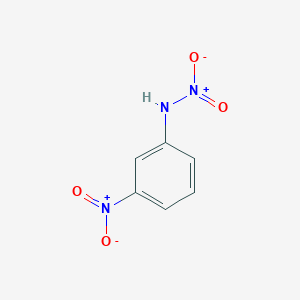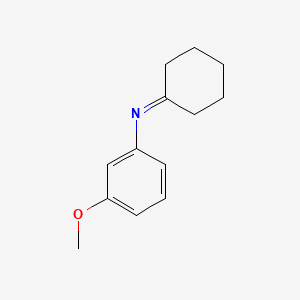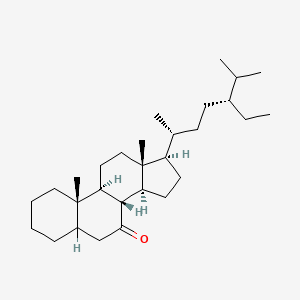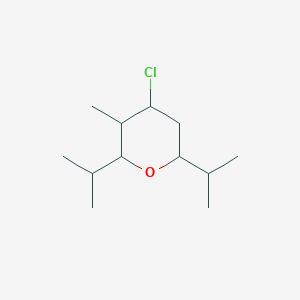
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and two isopropyl groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane typically involves the chlorination of a precursor compound followed by the introduction of the methyl and isopropyl groups. Common synthetic routes include:
Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane: shares similarities with other chloro-substituted oxane derivatives.
This compound: can be compared to compounds like 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydropyran and 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydrofuran.
Uniqueness
The presence of both chloro and isopropyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds
Properties
CAS No. |
53045-56-0 |
|---|---|
Molecular Formula |
C12H23ClO |
Molecular Weight |
218.76 g/mol |
IUPAC Name |
4-chloro-3-methyl-2,6-di(propan-2-yl)oxane |
InChI |
InChI=1S/C12H23ClO/c1-7(2)11-6-10(13)9(5)12(14-11)8(3)4/h7-12H,6H2,1-5H3 |
InChI Key |
LFIMXBWXHXYQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(OC1C(C)C)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


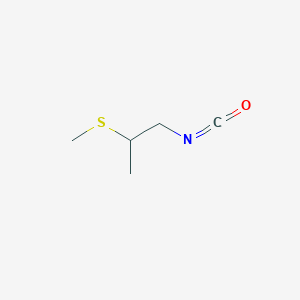
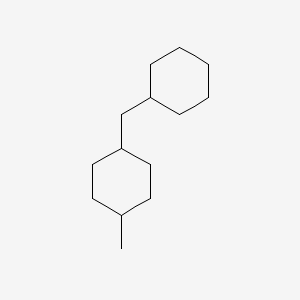
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
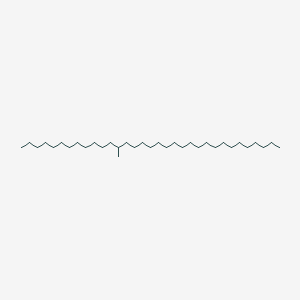
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)
